

# 3-(Methylsulfonyl)benzoic acid molecular weight and mass spectrometry

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## Compound of Interest

Compound Name: 3-(Methylsulfonyl)benzoic acid

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An In-depth Technical Guide on **3-(Methylsulfonyl)benzoic Acid**: Molecular Weight and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties and mass spectrometry characteristics of **3-(Methylsulfonyl)benzoic acid**. The document includes detailed data, a standardized experimental protocol for mass spectrometric analysis, and a discussion of its expected fragmentation patterns, serving as a vital resource for its identification and characterization.

## Core Physicochemical Data

**3-(Methylsulfonyl)benzoic acid**, with the CAS Number 5345-27-7, is an organic compound featuring both a carboxylic acid and a methylsulfonyl group attached to a benzene ring.[\[1\]](#)[\[2\]](#)[\[3\]](#) These functional groups dictate its chemical properties and are key to interpreting its mass spectrum. The fundamental quantitative data for this molecule are summarized below.

Property	Value	Source
Chemical Formula	<chem>C8H8O4S</chem>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Average Molecular Weight	200.21 g/mol	
Monoisotopic Mass	200.01432991 Da	<a href="#">[1]</a>
CAS Number	5345-27-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Empirical Formula (Hill)	<chem>C8H8O4S</chem>	
Topological Polar Surface Area	79.8 Å <sup>2</sup>	<a href="#">[1]</a>
Hydrogen Bond Donor Count	1	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	4	<a href="#">[1]</a>

## Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For **3-(Methylsulfonyl)benzoic acid**, this technique is crucial for confirming its molecular weight and elucidating its structure through fragmentation analysis. Electron Ionization (EI) is a common method for the analysis of small organic molecules, which typically induces reproducible fragmentation.[\[4\]](#)[\[5\]](#)

## Predicted Fragmentation Pattern

Upon ionization in a mass spectrometer, the molecular ion ( $[M]^{+ \cdot}$ ) of **3-(Methylsulfonyl)benzoic acid** is expected to undergo fragmentation at its chemically weakest bonds. The stable aromatic ring often results in a prominent molecular ion peak.[\[6\]](#) The primary fragmentation pathways are predicted to involve the carboxylic acid and methylsulfonyl functional groups.

- Loss of Hydroxyl Radical: A common fragmentation for benzoic acid derivatives is the cleavage of the C-OH bond, resulting in the loss of a hydroxyl radical ( $\cdot\text{OH}$ , 17 Da).[\[6\]](#)[\[7\]](#) This would produce a stable acylium ion.

- Loss of Carboxyl Group: The entire carboxyl group can be lost as a  $\cdot\text{COOH}$  radical (45 Da).  
[\[6\]](#)[\[7\]](#)
- Loss of Methyl Radical: Cleavage of the  $\text{S}-\text{CH}_3$  bond can lead to the loss of a methyl radical ( $\cdot\text{CH}_3$ , 15 Da).
- Loss of Sulfonyl Group: Fragmentation can involve the loss of the entire methylsulfonyl group ( $\cdot\text{SO}_2\text{CH}_3$ , 79 Da).
- Phenyl Cation Formation: Subsequent fragmentation of the benzoyl-type cations can lead to the loss of carbon monoxide (CO, 28 Da) to form a phenyl-type cation.[\[8\]](#)

The table below summarizes the predicted major fragments for **3-(Methylsulfonyl)benzoic acid**.

m/z Value (Predicted)	Ion Structure	Neutral Loss	Mass of Loss (Da)
200	$[\text{C}_8\text{H}_8\text{O}_4\text{S}]^+$	-	0
183	$[\text{C}_8\text{H}_8\text{O}_3\text{S}]^+$	$\cdot\text{OH}$	17
155	$[\text{C}_7\text{H}_5\text{O}_2\text{S}]^+$	$\cdot\text{COOH}$	45
185	$[\text{C}_7\text{H}_5\text{O}_4\text{S}]^+$	$\cdot\text{CH}_3$	15
121	$[\text{C}_7\text{H}_5\text{O}_2]^+$	$\cdot\text{SO}_2\text{CH}_3$	79
77	$[\text{C}_6\text{H}_5]^+$	CO, $\cdot\text{SO}_2\text{CH}_3$	107

## Experimental Workflow and Protocols

Accurate mass measurement and structural elucidation require a robust experimental workflow. The following diagram and protocol outline a standard procedure for the analysis of **3-(Methylsulfonyl)benzoic acid** using mass spectrometry.



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Caption: General workflow for mass spectrometry analysis of a small molecule.

## Detailed Experimental Protocol

This protocol provides a general method for analyzing **3-(Methylsulfonyl)benzoic acid** using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Objective: To confirm the molecular weight and determine the fragmentation pattern of **3-(Methylsulfonyl)benzoic acid**.

### Materials and Equipment:

- **3-(Methylsulfonyl)benzoic acid** sample
- High-purity solvent (e.g., Methanol, Acetonitrile, or Ethyl Acetate)
- Volumetric flasks and micropipettes
- GC-MS instrument equipped with an EI source and a quadrupole or time-of-flight (TOF) mass analyzer

### Procedure:

- Sample Preparation:
  - Accurately weigh approximately 1 mg of **3-(Methylsulfonyl)benzoic acid**.
  - Dissolve the sample in 1 mL of a suitable high-purity solvent to create a 1 mg/mL stock solution.

- Perform a serial dilution to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
- Instrument Setup (Example Parameters):
  - Gas Chromatograph (GC):
    - Injector Temperature: 250°C
    - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
    - Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
    - Injection Volume: 1 µL (splitless mode)
  - Mass Spectrometer (MS):
    - Ion Source: Electron Ionization (EI)
    - Ionization Energy: 70 eV[5]
    - Source Temperature: 230°C
    - Mass Analyzer: Scan mode
    - Scan Range: m/z 40-400
- Analysis:
  - Inject a solvent blank to ensure system cleanliness.
  - Inject the prepared sample solution into the GC-MS system.
  - Acquire the data as the sample elutes from the GC column and is analyzed by the mass spectrometer.
- Data Processing and Interpretation:

- Identify the chromatographic peak corresponding to **3-(Methylsulfonyl)benzoic acid**.
- Extract the mass spectrum for this peak.
- Identify the molecular ion peak ( $[M]^+$ ) at approximately m/z 200.
- Analyze the fragmentation pattern, identifying major fragment ions and corresponding neutral losses as predicted in Section 2.1.
- Compare the obtained spectrum with library data if available, or use fragmentation prediction tools to support structural elucidation.

This guide provides foundational information for the analysis of **3-(Methylsulfonyl)benzoic acid**, which is essential for its application in research and development.

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